molecular formula C23H20O5 B14584500 Dimethyl 3,7-diphenyl-4H-oxocine-5,6-dicarboxylate CAS No. 61238-16-2

Dimethyl 3,7-diphenyl-4H-oxocine-5,6-dicarboxylate

Cat. No.: B14584500
CAS No.: 61238-16-2
M. Wt: 376.4 g/mol
InChI Key: NKTHOSZIVWWMIH-UHFFFAOYSA-N
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Description

Dimethyl 3,7-diphenyl-4H-oxocine-5,6-dicarboxylate is an organic compound characterized by its unique oxocine ring structure with two phenyl groups and two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 3,7-diphenyl-4H-oxocine-5,6-dicarboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable diene with a dienophile in a Diels-Alder reaction can form the oxocine ring. The ester groups are introduced through esterification reactions using methanol and an acid catalyst .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 3,7-diphenyl-4H-oxocine-5,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dimethyl 3,7-diphenyl-4H-oxocine-5,6-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 3,7-diphenyl-4H-oxocine-5,6-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active intermediates that interact with biological pathways. The phenyl groups may facilitate binding to hydrophobic pockets in proteins, influencing their activity .

Comparison with Similar Compounds

Uniqueness: Dimethyl 3,7-diphenyl-4H-oxocine-5,6-dicarboxylate is unique due to its oxocine ring structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for specialized applications in organic synthesis and materials science .

Properties

CAS No.

61238-16-2

Molecular Formula

C23H20O5

Molecular Weight

376.4 g/mol

IUPAC Name

dimethyl 3,7-diphenyl-4H-oxocine-5,6-dicarboxylate

InChI

InChI=1S/C23H20O5/c1-26-22(24)19-13-18(16-9-5-3-6-10-16)14-28-15-20(21(19)23(25)27-2)17-11-7-4-8-12-17/h3-12,14-15H,13H2,1-2H3

InChI Key

NKTHOSZIVWWMIH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=COC=C(C1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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